molecular formula C14H17NO2S2 B5572552 2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide

2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide

Cat. No.: B5572552
M. Wt: 295.4 g/mol
InChI Key: SFNLSXIYACSQDY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, a phenylethyl group at the nitrogen atom, and a sulfonamide group at position 3 of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide can be achieved through several synthetic routes. One common method involves the sulfonation of 2,5-dimethylthiophene followed by the introduction of the phenylethylamine group. The reaction conditions typically include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The resulting sulfonyl chloride intermediate is then reacted with phenylethylamine to yield the final sulfonamide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and phenylethyl groups enhances its potential as a bioactive compound, making it a valuable target for further research and development .

Properties

IUPAC Name

2,5-dimethyl-N-(2-phenylethyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c1-11-10-14(12(2)18-11)19(16,17)15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNLSXIYACSQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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